molecular formula C9H7N3O2S B1422053 N-(6-mercaptopyridazin-3-yl)furan-2-carboxamide CAS No. 1286719-94-5

N-(6-mercaptopyridazin-3-yl)furan-2-carboxamide

Cat. No. B1422053
CAS RN: 1286719-94-5
M. Wt: 221.24 g/mol
InChI Key: WUKWHPKPKDWGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-mercaptopyridazin-3-yl)furan-2-carboxamide” is a chemical compound with the CAS Number: 1286719-94-5 . It is a versatile material used in scientific research. Its unique structure offers potential applications in various fields, including pharmaceuticals and material science.

Scientific Research Applications

Synthesis and Reactivity

N-(6-mercaptopyridazin-3-yl)furan-2-carboxamide and related compounds demonstrate varied chemical reactivity, offering multiple pathways for synthesis and functionalization. The research reveals synthetic methodologies for different furan-carboxamides, demonstrating their utility as precursors in creating diverse chemical entities. These compounds undergo various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, showcasing their reactivity and potential for further chemical modifications (Aleksandrov & El’chaninov, 2017), (Aleksandrov & El’chaninov, 2017).

Biological Applications and Therapeutic Potential

The chemical framework of this compound is instrumental in biological and therapeutic domains. Studies demonstrate the compound's role in forming complexes with metals, which are then characterized and assessed for their antioxidant and antitumor activities, highlighting its potential in medical and pharmacological applications (Yeşilkaynak et al., 2017). Furthermore, derivatives of this chemical structure have been evaluated for antimicrobial activity against a range of microorganisms, suggesting their potential utility in addressing antibiotic resistance and infectious diseases (Cakmak et al., 2022).

Antimicrobial and Antioxidant Properties

Compounds structurally related to this compound have been synthesized and characterized, with some showing promising results in antimicrobial and antioxidant assays. These studies indicate the potential of these compounds in developing new therapies for various diseases, highlighting the importance of furan-carboxamide derivatives in drug discovery and medicinal chemistry (Siddiqa et al., 2022).

properties

IUPAC Name

N-(6-sulfanylidene-1H-pyridazin-3-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-9(6-2-1-5-14-6)10-7-3-4-8(15)12-11-7/h1-5H,(H,12,15)(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKWHPKPKDWGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-mercaptopyridazin-3-yl)furan-2-carboxamide

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